An In-depth Technical Guide to the Chemical Identity and Biological Significance of Indisan and the Broader Indane Scaffold
An In-depth Technical Guide to the Chemical Identity and Biological Significance of Indisan and the Broader Indane Scaffold
Introduction
The term "Indisan" in a chemical context primarily refers to a commercial fragrance ingredient, chemically known as isocamphylcyclohexanol. While valued in the fragrance industry for its sandalwood-like aroma, it is not widely documented in pharmacological literature for therapeutic applications. However, the core chemical structure of "indane," a bicyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. This guide will first elucidate the chemical structure and properties of Indisan (isocamphylcyclohexanol). Recognizing the target audience of researchers and drug development professionals, the focus will then shift to the significantly more pharmacologically relevant indane and indanone derivatives, for which a wealth of scientific data exists. This document will provide a comprehensive overview of their chemical synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and a visualization of a key signaling pathway.
Part 1: The Chemical Profile of Indisan (Isocamphylcyclohexanol)
Indisan is the trade name for a synthetic fragrance compound, isocamphylcyclohexanol. It is valued as an economical and sustainable alternative to natural sandalwood oil, the harvesting of which has led to the endangerment of sandalwood trees.[1]
Chemical Structure and Synonyms:
The chemical name for the primary component of Indisan is 1-(2,2,3-Trimethylbicyclo[2.2.1]heptan-1-yl)cyclohexan-1-ol, also referred to as isocamphylcyclohexanol.[2] It is typically a mixture of isomers.
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IUPAC Name: 3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol[2]
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Chemical Formula: C₁₆H₂₈O[3]
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Molecular Weight: 236.40 g/mol [2]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of isocamphylcyclohexanol.
| Property | Value |
| Appearance | Colorless to pale yellow, clear, viscous liquid |
| Molecular Formula | C₁₆H₂₈O |
| Molecular Weight | 236.40 g/mol |
| Boiling Point | 302 °C (576 °F; 575 K) |
| Density | 0.97 g/mL |
| Flash Point | 110 °C (230 °F; 383 K) |
| Odor Profile | Woody, clean sandalwood, balsamic |
(Data sourced from various references)[1][2][4]
Due to its primary application in the fragrance industry, there is a lack of publicly available, in-depth data regarding its biological activities, mechanism of action, and associated signaling pathways in a therapeutic context.
Part 2: The Indane Scaffold in Drug Discovery and Development
The indane scaffold, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a cornerstone in medicinal chemistry.[5][6] Its rigid structure provides a fixed orientation for pharmacophoric groups, making it an ideal framework for designing targeted therapeutic agents.[5] Numerous drugs and clinical candidates across various therapeutic areas are based on the indane and indanone (an indane derivative with a ketone group) core.[7]
Key Therapeutic Areas for Indane Derivatives:
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Anticancer: Indane and indanone derivatives have shown significant potential as anticancer agents, with mechanisms including tubulin polymerization inhibition and cell cycle arrest.[8][9][10]
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Anti-inflammatory: These compounds have been investigated for their ability to modulate inflammatory pathways, including the inhibition of cytokines and enzymes like 5-lipoxygenase.[11][12]
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Neuroprotective: The indane moiety is present in drugs developed for neurological disorders, such as Donepezil for Alzheimer's disease.[5]
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Antiviral: Indinavir, an HIV protease inhibitor, features an aminoindane core, highlighting the scaffold's utility in antiviral drug design.[5]
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Antibacterial: Certain aminoindane derivatives have demonstrated activity against multidrug-resistant bacteria.[13]
Quantitative Data on Biological Activity:
The following tables summarize the in vitro anticancer and anti-inflammatory activities of selected indane and indanone derivatives from the literature.
Table 1: Anticancer Activity of Indanone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gallic acid-based indanone (Compound 26) | MCF-7 | 1.88 | [8] |
| Indanone (Compound 52) | MCF-7 | 2.2 | [8] |
| Thiazolyl hydrazone derivative (ITH-6) | HT-29 | 0.41 ± 0.19 | [10] |
| Thiazolyl hydrazone derivative (ITH-6) | COLO 205 | 1.25 ± 0.33 | [10] |
| Thiazolyl hydrazone derivative (ITH-6) | KM 12 | 0.82 ± 0.21 | [10] |
| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (47) | SKBR3 | 1.04 | [14] |
| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (45) | MCF-7 | 30.5 | [14] |
| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (49) | A549 | 14.9 | [14] |
Table 2: Anti-inflammatory Activity of Indane Dimers
| Compound | Assay | Inhibition/IC₅₀ |
| PH46 (2) | Nitric Oxide (NO) Production in SW480 cells | >50% inhibition at 10 µM |
| PH46 (2) | 5-Lipoxygenase (5-LOX) Inhibition | High binding energy |
| PH46 (2) | IL-6 and TNF-α Inhibition in THP-1 macrophages | Significant inhibition |
| PH46 (2) | IL-8 Inhibition in SW480 cells | Significant inhibition |
(Data sourced from Chan et al., 2020)[11][12]
Experimental Protocols:
1. General Synthesis of Indane-1,3-dione Derivatives:
A common method for synthesizing the indane-1,3-dione core involves a Claisen condensation.
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Reactants: Diethyl phthalate (B1215562) and ethyl acetate (B1210297).
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Base: Sodium ethoxide.
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Procedure: Diethyl phthalate and ethyl acetate are reacted in the presence of sodium ethoxide to yield the sodium salt of the ester derivative of indane-1,3-dione. This intermediate is then neutralized with an acid, such as sulfuric acid, to afford the final indane-1,3-dione product.[15] Further modifications can be made at the 2-position to generate a variety of derivatives.[15]
2. In Vitro Cytotoxicity Assay (MTT Assay):
This protocol is frequently used to assess the anticancer activity of newly synthesized compounds.
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Cell Lines: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media.
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Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of the test compound (e.g., an indanone derivative) for a specified period (e.g., 48 or 72 hours).
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After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
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The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
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The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
Signaling Pathways and Mechanisms of Action:
Indanone derivatives exert their anticancer effects through various mechanisms. One notable pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9] Another important mechanism is the modulation of the NF-κB signaling pathway.[10][16]
NF-κB Signaling Pathway in Cancer and its Inhibition by an Indanone Derivative:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to exert its anticancer effects in colorectal cancer by inhibiting the NF-κB pathway.[10][16]
References
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- 3. Isobornyl cyclohexanol | C16H28O | CID 103005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - Sandela® (CAS N° 3407-42-9) [scentree.co]
- 5. researchgate.net [researchgate.net]
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- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]
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